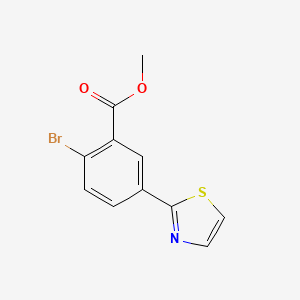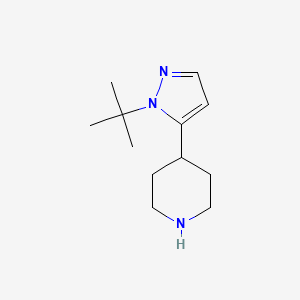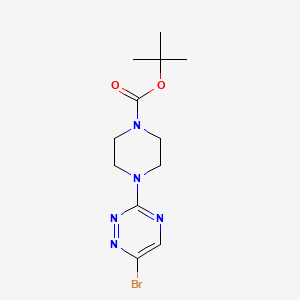
5-(3-Bromobenzyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-溴苄基)呋喃-2-羧酸是一种有机化合物,其分子式为C12H9BrO3。它是一种呋喃衍生物,呋喃是一种杂环芳香族化合物,并在呋喃环上连接了一个溴苄基。
准备方法
合成路线和反应条件
5-(3-溴苄基)呋喃-2-羧酸的合成通常涉及苄基的溴化,然后进行一系列反应引入呋喃环和羧酸官能团。 一种常用的方法是使用N-溴代琥珀酰亚胺(NBS)和偶氮二异丁腈(AIBN)在四氯化碳(CCl4)中回流条件下对甲基进行自由基溴化 。然后,将溴化中间体在升高的温度(130°C)下与三乙基亚磷酸酯转化为相应的膦酸酯。 随后与适当的醛进行反应并脱硅烷化步骤即可得到最终产物 。
工业生产方法
虽然没有广泛记录5-(3-溴苄基)呋喃-2-羧酸的具体工业生产方法,但一般方法将涉及扩大实验室合成程序。这包括优化反应条件,使用工业级试剂,以及使用连续流反应器来提高效率和产量。
化学反应分析
反应类型
5-(3-溴苄基)呋喃-2-羧酸会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除溴原子或还原其他官能团。
常用的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 亲核取代反应通常涉及叠氮化钠(NaN3)或硫脲(NH2CSNH2)等试剂。
形成的主要产物
由这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以产生羧酸或酮,而取代反应可以产生具有不同官能团的各种衍生物。
科学研究应用
5-(3-溴苄基)呋喃-2-羧酸在科学研究中有多种应用:
作用机制
5-(3-溴苄基)呋喃-2-羧酸的作用机制涉及其与特定分子靶点和途径的相互作用。溴苄基可以参与亲电芳香取代反应,而呋喃环可以参与各种亲核和亲电相互作用。 这些特性使其成为修饰生物分子并研究其功能的多功能化合物 .
相似化合物的比较
类似化合物
2,5-呋喃二羧酸: 另一种具有羧酸基团的呋喃衍生物,用于聚合物合成.
3-溴苯甲酸: 一种更简单的化合物,在苯环上有一个溴原子,用于有机合成。
苄基呋喃衍生物: 具有类似结构但呋喃环或苄基上有不同取代基的化合物。
独特性
属性
分子式 |
C12H9BrO3 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
5-[(3-bromophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c13-9-3-1-2-8(6-9)7-10-4-5-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) |
InChI 键 |
GGHDOCZBWDNVAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



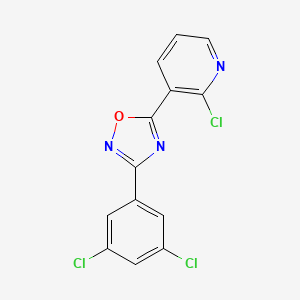
![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
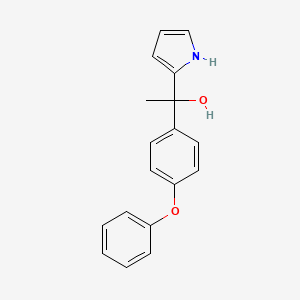



![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
